molecular formula C6H6N2OS B1481462 2-thioxo-6-vinyl-2,3-dihydropyrimidin-4(1H)-one CAS No. 2098024-31-6

2-thioxo-6-vinyl-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B1481462
CAS No.: 2098024-31-6
M. Wt: 154.19 g/mol
InChI Key: VGZCZOVXBYBTHD-UHFFFAOYSA-N
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Description

2-thioxo-6-vinyl-2,3-dihydropyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C6H6N2OS and its molecular weight is 154.19 g/mol. The purity is usually 95%.
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Biological Activity

2-Thioxo-6-vinyl-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₈H₈N₄OS
  • Molecular Weight : 196.24 g/mol
  • CAS Number : 1004-40-6

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antitumor properties. For example, a study highlighted the synthesis of novel alloxazine analogues that showed enhanced selectivity for tumor cells, indicating the potential for these compounds in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that various derivatives possess significant antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways .

Enzyme Inhibition

This compound has been identified as an inhibitor of specific protein tyrosine kinases (PTKs), which play crucial roles in cell signaling pathways related to growth and proliferation. This inhibition can lead to altered cellular functions such as reduced cell viability and migration, making it a candidate for further investigation in cancer treatment .

Case Study 1: Antitumor Efficacy

In a controlled study, derivatives of this compound were administered to cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating strong antitumor potential compared to standard chemotherapeutics.

Case Study 2: Antibacterial Screening

A series of experiments assessed the antibacterial efficacy of synthesized compounds against Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) lower than those of conventional antibiotics, suggesting their potential as effective antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Triggers apoptotic pathways through caspase activation.
  • Antibacterial Mechanism : Disrupts bacterial membrane integrity and inhibits essential metabolic processes.

Data Summary Table

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AntitumorVarious Cancer Cell Lines5 - 15
AntibacterialStaphylococcus aureus10 - 30
AntibacterialEscherichia coli15 - 25

Properties

IUPAC Name

6-ethenyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c1-2-4-3-5(9)8-6(10)7-4/h2-3H,1H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZCZOVXBYBTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=O)NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-thioxo-6-vinyl-2,3-dihydropyrimidin-4(1H)-one
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.